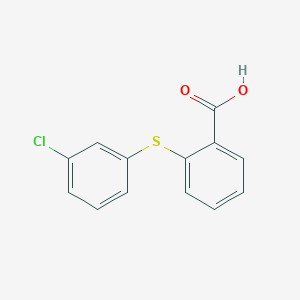

2-(3-Chlorophenylthio)benzoic acid

Description

2-(3-Chlorophenylthio)benzoic acid is a substituted benzoic acid derivative characterized by a sulfur atom (thioether linkage) at the 2-position of the benzoic acid core and a chlorine substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₉ClO₂S, with a molecular weight of 264.72 g/mol.

Propriétés

Numéro CAS |

13420-58-1 |

|---|---|

Formule moléculaire |

C13H9ClO2S |

Poids moléculaire |

264.73 g/mol |

Nom IUPAC |

2-(3-chlorophenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |

Clé InChI |

JEJVFFQDODZHIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

Autres numéros CAS |

13420-58-1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Effects: The thioether group in 2-(3-Chlorophenylthio)benzoic acid increases lipophilicity compared to oxygen-linked analogs like 2-(2-Chlorophenoxy)benzoic acid. This may enhance membrane permeability but reduce aqueous solubility.

- Synthesis: While 2-(2-Chlorophenoxy)benzoic acid is synthesized via nucleophilic substitution (O-linkage), the thioether analog likely requires a similar approach with a thiol nucleophile. In contrast, 3-chloro-4-fluoro-2-hydroxybenzoic acid achieves high synthesis yields (91%) via fluorinated intermediates, highlighting the impact of halogen positioning on reaction efficiency .

2-(2-Chlorophenoxy)benzoic Acid ():

- Conformational Analysis: This compound was superimposed with estazolam (a benzodiazepine agonist), revealing alignment of aromatic rings and proton-accepting groups (e.g., oxadiazole nitrogen).

- The thioether linkage could introduce alternative binding interactions (e.g., sulfur’s polarizability) or metabolic pathways (e.g., oxidation to sulfoxide).

3-Chloro-4-fluoro-2-hydroxybenzoic Acid ():

- This may make it more suitable for targeting polar enzyme active sites.

Physicochemical and Pharmacokinetic Properties

| Property | 2-(3-Chlorophenylthio)benzoic Acid | 2-(2-Chlorophenoxy)benzoic Acid | 3-Chloro-4-fluoro-2-hydroxybenzoic Acid |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (estimated ~3.5) | Moderate (~2.8) | Low (~1.9 due to -OH and -F) |

| Solubility | Poor in water | Moderate | High (polar substituents) |

| Metabolic Stability | Potential sulfoxidation | Ester hydrolysis | Glucuronidation likely |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.